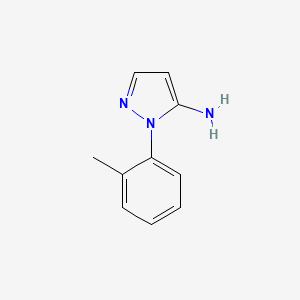
2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index .科学的研究の応用
Biochemistry: Urease Inhibition
2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical reaction in the nitrogen cycle of microorganisms. Inhibitors of this enzyme have significant applications in treating diseases caused by urease-producing bacteria, such as urinary tract infections and gastric ulcers .
Pharmacology: Antileishmanial and Antimalarial Activities
In pharmacology, derivatives of pyrazole, which include the core structure of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, have been synthesized and evaluated for their antileishmanial and antimalarial activities . These compounds have shown promise in inhibiting the growth of parasites responsible for leishmaniasis and malaria, offering potential for new therapeutic agents .
Materials Science: Metal-Organic Frameworks (MOFs)
The compound has been investigated for its role as a linker molecule in the construction of MOFs. MOFs are porous materials with high surface areas, making them useful for gas storage, separation, and catalysis. The ability of the compound to act as a linker is due to its rigid structure and potential for forming strong bonds with metal ions.
Chemical Engineering: Synthesis of Quinolines
In chemical engineering, the compound is utilized in the synthesis of quinolines . Quinolines are aromatic nitrogen compounds with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs). The synthesis process involves reactions such as Michael addition and electrophilic aromatic substitution, where the compound serves as a key intermediate .
Environmental Science: Urease Inhibitors for Soil Quality
The application of urease inhibitors, including 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine, can improve soil quality by reducing the loss of nitrogen through ammonia volatilization. This has environmental benefits by decreasing the release of nitrous oxide, a potent greenhouse gas, and improving the efficiency of nitrogen fertilizers .
Agriculture: Pesticide Development
In agriculture, the compound’s derivatives are being explored for their use in developing new pesticides. The structural flexibility of pyrazole allows for the creation of compounds that can target a variety of agricultural pests, potentially leading to more effective and environmentally friendly pest control solutions .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(2-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJNKXYOKRTVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333801-83-4 |
Source


|
| Record name | 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)
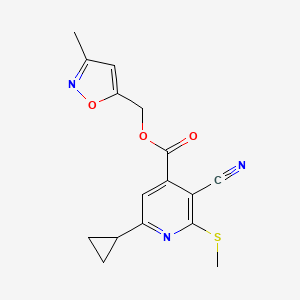
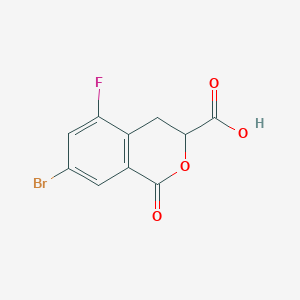
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)
![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)
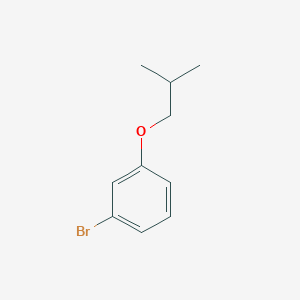
![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2874489.png)
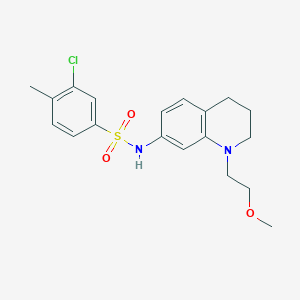
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2874492.png)
![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)
![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)
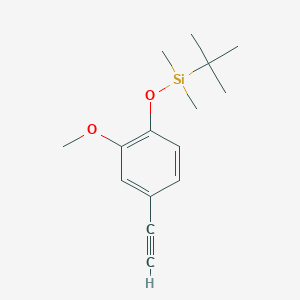
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)